N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide
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Overview
Description
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide: is a chemical compound with the molecular formula C7H12N2O2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide typically involves the reaction of 2,4-dimethylthiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (around -20°C) to prevent side reactions. The product is then purified using techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their function. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar chemical properties.
2,4-Dimethylthiazole: The parent compound without the sulfonamide group.
N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: A related compound with additional substituents.
Uniqueness: N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide is unique due to the presence of both the thiazole and sulfonamide groups, which confer a combination of biological activities not seen in simpler compounds. Its specific structure allows for targeted interactions with enzymes and proteins, making it a valuable compound in medicinal chemistry.
Biological Activity
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C₆H₁₃N₃O₂S
- Molecular Weight: 175.25 g/mol
- IUPAC Name: this compound
The structure features a thiazole ring which is crucial for its biological activity. The presence of the sulfonamide group enhances its solubility and interaction with biological targets.
This compound exhibits several mechanisms of action:
- Antimicrobial Activity: Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. This compound has shown potential against various bacterial strains.
- Anti-inflammatory Properties: Research indicates that thiazole derivatives can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.
- Anticancer Effects: Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of cell cycle regulators.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antibacterial Efficacy: A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of folate synthesis pathways.
- Inflammation Modulation: In a model using RAW 264.7 macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha levels upon stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
- Cancer Cell Apoptosis: Research involving MCF-7 breast cancer cells revealed that exposure to the compound led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, suggesting its utility in cancer therapy.
Properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S2/c1-5-7(12-6(2)9-5)4-8-13(3,10)11/h8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PALHLBDZYDNHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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